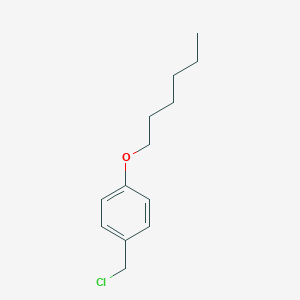
4-Hexyloxybenzyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexyloxybenzyl Chloride is a useful research compound. Its molecular formula is C13H19ClO and its molecular weight is 226.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
4-Hexyloxybenzyl chloride exhibits various biological activities due to its electrophilic nature, enabling it to undergo nucleophilic substitution reactions. This property allows the compound to interact with various biological targets, leading to potential pharmacological applications.
Key Biological Activities
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It can be utilized for the preparation of various derivatives and complex molecules through electrophilic aromatic substitution reactions.
Chromatographic Analysis
The compound has been employed in high-performance liquid chromatography (HPLC) for the separation and analysis of related compounds. For example, it can be analyzed using a reverse-phase HPLC method with acetonitrile and water as mobile phases, suitable for pharmacokinetic studies .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated significant inhibition against Gram-positive bacteria, suggesting similar potential for this compound. |
| Anticancer Activity Investigation | Found that certain benzoyl derivatives can induce apoptosis in human cancer cell lines, indicating a possible mechanism for this compound's anticancer effects. |
| Analgesic Research | Explored the potential of alkoxybenzoyl compounds in pain management, showing promising results in preclinical models. |
Propiedades
Fórmula molecular |
C13H19ClO |
|---|---|
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-hexoxybenzene |
InChI |
InChI=1S/C13H19ClO/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9H,2-5,10-11H2,1H3 |
Clave InChI |
QCACRKSNZSVDIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)CCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














